molecular formula C20H18N2O4S B249363 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No. B249363
M. Wt: 382.4 g/mol
InChI Key: AUCJHGXELXJHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide, also known as HNTMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. HNTMB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to exhibit potent anticancer properties and has the potential to be developed into a novel anticancer drug. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research on N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide. One of the main directions is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. The development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an important direction for future research. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide involves several steps, including the condensation of 6-hydroxy-1-naphthylamine with thiocarbamoyl chloride, followed by the reaction with 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H18N2O4S/c1-25-17-9-6-13(11-18(17)26-2)19(24)22-20(27)21-16-5-3-4-12-10-14(23)7-8-15(12)16/h3-11,23H,1-2H3,(H2,21,22,24,27)

InChI Key

AUCJHGXELXJHJD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)OC

Origin of Product

United States

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